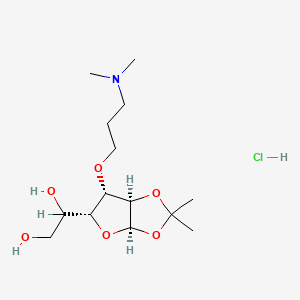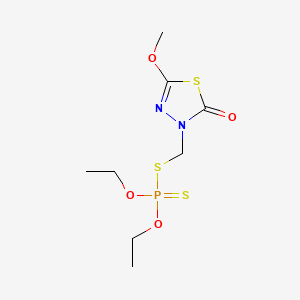
Amiprilose
Descripción general
Descripción
Amiprilose, also known as SM1213 or Therafectin, is a synthetic carbohydrate with anti-inflammatory properties . It was developed for the treatment of rheumatoid arthritis . It has been shown to be an immunomodulator and anti-viral agent .
Synthesis Analysis
Amiprilose synthesis involves three synthesis methods . The molecular formula of Amiprilose is C14H27NO6 . The reaction conditions involve hydrogen chloride at ambient temperature .
Molecular Structure Analysis
The molecular structure of Amiprilose is determined by techniques such as X-ray crystallography . The molecular weight of Amiprilose hydrochloride is 341.83 .
Chemical Reactions Analysis
The most frequently used reactions in the synthesis of Amiprilose include amide formation, heterocycle formation, N-arylation, CO2H deprotection, N-alkylation, and reductive amination .
Physical And Chemical Properties Analysis
The physical properties of Amiprilose, such as hardness, topography, and hydrophilicity, are important parameters in its biological evaluation . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Aplicaciones Científicas De Investigación
Immunomodulation
Amiprilose has been identified as an immunomodulator . It has shown potential in regulating cytokine production in vitro, which are signaling proteins that mediate and regulate immunity, inflammation, and hematopoiesis . This property could be harnessed in the development of therapies for autoimmune diseases and conditions where the immune response needs to be controlled.
Antiviral Therapy
As an anti-viral agent , Amiprilose could be used in the treatment of viral infections. Its mechanism of action may involve the modulation of the host’s immune response to the virus or direct inhibition of viral replication .
Inflammatory Arthritis Treatment
Amiprilose has therapeutic applications in inflammatory arthritis . It has been used as a treatment agent in animal models, showing anti-inflammatory effects that could translate into human therapies for conditions like rheumatoid arthritis .
Mecanismo De Acción
Target of Action
Amiprilose primarily targets hyperproliferative cell types , including psoriatic skin cells . It interacts with these cells to inhibit their proliferation, thereby playing a significant role in managing conditions characterized by abnormal cell growth.
Mode of Action
Amiprilose’s mode of action is believed to be extracellular . It interacts with its targets, leading to changes in cell morphology. For instance, in fibroblasts, concentrations of amiprilose between 0.1 and 0.5% result in the development of large intracellular vacuoles .
Biochemical Pathways
Amiprilose is known to inhibit the synthesis of prostaglandins by blocking cyclooxygenase . This enzyme converts arachidonic acid to cyclic endoperoxides, which are precursors of prostaglandins. By inhibiting this pathway, amiprilose exerts its anti-inflammatory, analgesic, antipyretic, and platelet-inhibitory actions .
Result of Action
The action of amiprilose leads to a number of molecular and cellular effects. It inhibits the proliferation of hyperproliferative cells, including psoriatic skin cells . In addition, it induces changes in cell morphology, such as the development of large intracellular vacuoles in fibroblasts . These effects contribute to its potential therapeutic applications.
Action Environment
The action of amiprilose can be influenced by various environmental factors. For instance, the concentration of the drug can affect its toxicity and efficacy. Concentrations greater than 5% were found to be toxic . Therefore, the environment in which amiprilose is administered, including the concentration and the presence of other substances, can significantly influence its action and effectiveness.
Safety and Hazards
Propiedades
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H/t9-,10-,11+,12-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRORZRFGUAKL-ADMBVFOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCCCN(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56824-20-5 (Parent) | |
| Record name | Amiprilose hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
341.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amiprilose hydrochloride | |
CAS RN |
60414-06-4, 56824-20-5 | |
| Record name | Amiprilose hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiprilose hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIPRILOSE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/546994B3VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1665286.png)

![6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one](/img/structure/B1665288.png)









